molecular formula C7H14ClNO B3372165 N-(butan-2-yl)-2-chloropropanamide CAS No. 87603-53-0

N-(butan-2-yl)-2-chloropropanamide

Cat. No.: B3372165
CAS No.: 87603-53-0
M. Wt: 163.64 g/mol
InChI Key: RECKOKCQSMADRC-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-chloropropanamide is an organic compound that belongs to the class of amides It features a butan-2-yl group attached to the nitrogen atom and a 2-chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-chloropropanamide typically involves the reaction of 2-chloropropanoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or water.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted amides or thioamides.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(butan-2-yl)-2-chloropropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-chloropropanamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-chloropropanamide: Features a butan-2-yl group and a 2-chloropropanamide moiety.

    N-(butan-2-yl)-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine.

    N-(butan-2-yl)-2-fluoropropanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the chlorine atom makes it more reactive in substitution reactions compared to its bromine or fluorine analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-butan-2-yl-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-4-5(2)9-7(10)6(3)8/h5-6H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECKOKCQSMADRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284367
Record name 2-Chloro-N-(1-methylpropyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87603-53-0
Record name 2-Chloro-N-(1-methylpropyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87603-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylpropyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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